6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(prop-2-en-1-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
3-(ALLYLSULFANYL)-6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ALLYLSULFANYL)-6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactionsCommon reagents used in these reactions include allylmagnesium chloride and other organometallic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
3-(ALLYLSULFANYL)-6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrazolyl or benzoxazepine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-(ALLYLSULFANYL)-6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(ALLYLSULFANYL)-6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(ALLYLSULFANYL)-6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C23H19ClN6OS |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H19ClN6OS/c1-3-13-32-23-26-22-19(27-28-23)16-11-7-8-12-17(16)25-21(31-22)18-14(2)29-30(20(18)24)15-9-5-4-6-10-15/h3-12,21,25H,1,13H2,2H3 |
InChI Key |
GCNPVFFCXSSQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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